molecular formula C9H16BrNO B13197104 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane

3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane

Cat. No.: B13197104
M. Wt: 234.13 g/mol
InChI Key: NGFMYMVGIRFWSW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C9H16BrNO and a molecular weight of 234.13344 g/mol . This compound is part of the spirocyclic family, which is characterized by a unique structure where two rings share a single atom. The presence of bromine, oxygen, and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane typically involves the bromination of a precursor compound. One common method is the electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides using 2-bromoethan-1-ol as the brominating reagent . This process employs paired electrolysis to produce bromine from both cathodic reduction and anodic oxidation, which then acts as an electrophile in the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane involves its ability to participate in electrophilic and nucleophilic reactions. The bromine atom acts as an electrophile, making the compound reactive towards nucleophiles. This reactivity allows it to form various derivatives and participate in complex chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[4.5]decane: Lacks the bromomethyl and oxa groups, making it less reactive in certain chemical reactions.

    3-(Chloromethyl)-2-oxa-8-azaspiro[4.5]decane: Similar structure but with chlorine instead of bromine, which affects its reactivity and applications.

Uniqueness

3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which enhances its reactivity and makes it suitable for a wider range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFMYMVGIRFWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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